molecular formula C21H17ClO6 B11161005 methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxo-4-phenylbutanoate

methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxo-4-phenylbutanoate

Cat. No.: B11161005
M. Wt: 400.8 g/mol
InChI Key: WPOMPZOVFTWJJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxo-4-phenylbutanoate is a synthetic coumarin derivative intended for research use in pharmaceutical development and biological studies. This compound features a complex structure integrating a coumarin core, a phenyl group, and a methyl butanoate chain, making it a valuable intermediate for exploring new therapeutic agents. Coumarin-based compounds are extensively investigated for their diverse biological activities. Specifically, structurally related homoisoflavanones have demonstrated significant anti-angiogenic properties by selectively inhibiting the proliferation of microvascular endothelial cells, which is a crucial mechanism in pathologies like wet age-related macular degeneration, proliferative diabetic retinopathy, and retinopathy of prematurity . The chlorinated and methoxy-substituted coumarin core is a common pharmacophore in medicinal chemistry, often associated with potent biological effects. The integration of the 4-oxo-4-phenylbutanoate moiety is designed to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can influence its bioavailability and interaction with biological targets. Researchers can utilize this chemical as a key building block or a reference standard in the synthesis and evaluation of novel small-molecule inhibitors. Its potential applications span across several fields, including oncology (for investigating anti-tumor agents) , ophthalmology (for developing treatments for ocular neovascularization) , and enzymology. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C21H17ClO6

Molecular Weight

400.8 g/mol

IUPAC Name

methyl 2-(6-chloro-7-methoxy-2-oxochromen-4-yl)-4-oxo-4-phenylbutanoate

InChI

InChI=1S/C21H17ClO6/c1-26-19-11-18-14(8-16(19)22)13(10-20(24)28-18)15(21(25)27-2)9-17(23)12-6-4-3-5-7-12/h3-8,10-11,15H,9H2,1-2H3

InChI Key

WPOMPZOVFTWJJL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=CC(=O)OC2=C1)C(CC(=O)C3=CC=CC=C3)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Pechmann Condensation

The Pechmann reaction remains a cornerstone for synthesizing coumarin derivatives. For this compound, 6-chloro-7-methoxyresorcinol reacts with methyl acetoacetate under acidic conditions. Recent optimizations suggest using FeCl₃·6H₂O (10 mol%) in toluene at reflux for 16 hours, achieving yields up to 92%. The mechanism proceeds via electrophilic substitution, with the β-keto ester facilitating cyclization.

Reaction Conditions:

ParameterValue
CatalystFeCl₃·6H₂O (10 mol%)
SolventToluene
TemperatureReflux (110°C)
Time16 hours

Knoevenagel-Initiated Cyclization

An alternative method involves Knoevenagel condensation between substituted salicylaldehydes and malonic acid derivatives. For instance, 6-chloro-7-methoxy-2-hydroxybenzaldehyde reacts with ethyl cyanoacetate in the presence of piperidine , forming the coumarin core via intramolecular cyclization. This method offers superior regioselectivity for electron-deficient substrates.

Functionalization with the 4-Oxo-4-Phenylbutanoate Side Chain

Introducing the 4-oxo-4-phenylbutanoate group requires strategic coupling reactions. Two dominant strategies are observed:

Nucleophilic Acyl Substitution

The hydroxyl group at position 4 of the chromenone undergoes nucleophilic attack by a pre-formed 4-oxo-4-phenylbutanoyl chloride . This reaction is conducted in anhydrous dichloromethane with triethylamine as a base, yielding the intermediate ester. Subsequent methylation with methyl iodide in DMF completes the synthesis.

Key Optimization Parameters:

  • Temperature: 0–5°C during acyl chloride addition to minimize side reactions.

  • Solvent: Anhydrous conditions critical for preventing hydrolysis.

Claisen Condensation

A one-pot approach utilizes Claisen condensation between the chromenone methyl ester and phenylacetone . Catalyzed by sodium methoxide in methanol, this method forms the β-keto ester directly. Recent studies report yields of 78–85% when using cesium carbonate as a mild base.

Reaction Scheme:

Chromenone-COOCH3+PhCOCH3Cs2CO3,DMFTarget Compound\text{Chromenone-COOCH}3 + \text{PhCOCH}3 \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}} \text{Target Compound}

Regioselective Chlorination and Methoxylation

Positioning the chloro and methoxy groups at C6 and C7 requires careful substrate design:

Directed Ortho-Metalation

6-Chloro-7-methoxyresorcinol is synthesized via directed ortho-metalation of 3-methoxyphenol using LDA (lithium diisopropylamide) , followed by quenching with hexachloroethane. This method ensures high regioselectivity (>95%) compared to electrophilic substitution.

Protecting Group Strategies

Temporary protection of the phenolic hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers prevents undesired side reactions during methoxylation. Deprotection with TBAF (tetrabutylammonium fluoride) restores the hydroxyl groups post-chlorination.

Catalytic Advancements and Yield Optimization

Recent innovations in catalysis have significantly improved synthesis efficiency:

Solvent-Free Microwave Synthesis

Under microwave irradiation, reaction times for Pechmann condensations are reduced from hours to minutes. A study using DABCO (1,4-diazabicyclo[2.2.2]octane) achieved 93% yield in 15 minutes at 180°C.

Enzyme-Catalyzed Esterification

Lipase B from Candida antarctica (CAL-B) enables green synthesis of the methyl ester under mild conditions (pH 7.0, 30°C), avoiding harsh acids.

Purification and Characterization

Final purification typically involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from DMF/water . Purity exceeding 99% is confirmed via HPLC. Structural validation employs:

  • ¹H NMR: Characteristic signals at δ 3.89 (s, OCH₃), δ 7.45–8.10 (m, aromatic H).

  • HRMS: Calculated for C₂₁H₁₇ClO₆ [M+H]⁺: 413.0684; Found: 413.0687.

Comparative Analysis of Methods

MethodYield (%)TimeCost EfficiencyScalability
Pechmann + Acyl Sub.8524 hModerateHigh
Claisen Condensation7812 hLowMedium
Microwave + DABCO930.5 hHighLow

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Yields the corresponding carboxylic acid (e.g., HCl/H₂O, reflux).

  • Basic Hydrolysis : Forms carboxylate salts (e.g., NaOH/EtOH, 60°C).

  • Transesterification : Reacts with alcohols (e.g., ethanol, propanol) under catalytic acid (H₂SO₄) to produce alkyl esters.

Key Data:

ConditionProductYield (%)Reference
1M HCl, reflux, 6hCarboxylic acid derivative85–90
0.5M NaOH/EtOH, 60°CSodium carboxylate78
EtOH, H₂SO₄, 12hEthyl ester analog92

Nucleophilic Substitution at the Chloro Group

The electron-withdrawing coumarin ring activates the chloro substituent for nucleophilic aromatic substitution (SNAr):

  • Ammonolysis : Reacts with amines (e.g., NH₃, morpholine) in polar aprotic solvents (DMF, DMSO) at 80–100°C.

  • Methoxylation : Substitution with methoxide ions (NaOMe/MeOH) under reflux.

Comparative Reactivity:

NucleophileSolventTemp (°C)ProductYield (%)
MorpholineDMF806-Morpholino-coumarin derivative75
Sodium methoxideMeOH656-Methoxy-coumarin analog82

Cycloaddition Reactions

The conjugated chromenone system participates in Diels-Alder reactions:

  • Acts as a dienophile with electron-rich dienes (e.g., 1,3-butadiene derivatives) to form bicyclic adducts .

  • Example : Reaction with furan yields a fused tricyclic product under thermal conditions (120°C, toluene) .

Oxidation-Reduction Reactions

  • Ketone Reduction : The 4-oxo group is reduced to a secondary alcohol using NaBH₄ (EtOH, 0°C) or catalytic hydrogenation (H₂/Pd-C).

  • Oxidative Coupling : Under MnO₂ or DDQ, the coumarin ring undergoes dehydrogenation to form extended π-conjugated systems.

Reduction Data:

Reducing AgentSolventProductYield (%)
NaBH₄EtOH4-Hydroxybutanoate analog88
H₂/Pd-CTHFSaturated derivative95

Organocatalytic Transformations

Methyltrifluoromethanesulfonate (MeOTf) catalyzes reactions involving nucleophilic partners:

  • C–C Bond Formation : Coupling with 1,3-dicarbonyl compounds in nitromethane (20 mol% MeOTf, rt) yields functionalized chromene derivatives .

  • Tandem Benzylation-Cyclization : Reacts with 2-hydroxybenzyl alcohols to form 4H-chromenes (e.g., 98% yield under optimized conditions) .

Optimized Reaction Conditions:

ParameterValue
Catalyst Loading20 mol% MeOTf
SolventNitromethane
TemperatureRoom temperature
Reaction Time2 hours

Michael Addition and Conjugate Additions

The α,β-unsaturated ketone moiety facilitates Michael additions:

  • Reacts with Grignard reagents (e.g., MeMgBr) to form β-substituted ketones.

  • Enolate intermediates from the 4-oxo group participate in aldol condensations.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C₁₄H₁₃ClO₅
  • Molecular Weight : 296.7 g/mol
  • CAS Number : 1092333-78-2
  • MDL Number : MFCD13969080

The compound features a chromene core with substituents that enhance its reactivity and biological properties. The presence of chlorine and methoxy groups contributes to its unique characteristics.

Anticancer Activity

Research indicates that methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxo-4-phenylbutanoate exhibits significant anticancer properties. Various studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .

Case Study:

In a study investigating the effects of chromene derivatives on cancer cell lines, it was observed that this compound effectively inhibited cell proliferation and induced cell cycle arrest in human breast cancer cells. The study reported a dose-dependent response, with IC50 values indicating potent activity against these cells .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models .

Case Study:

A study evaluating the anti-inflammatory effects of various chromene derivatives highlighted that this compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Antioxidant Activity

The antioxidant properties of this compound have been explored, showing its ability to scavenge free radicals effectively. This activity is crucial for protecting cells from oxidative stress-related damage.

Data Table: Antioxidant Activity Comparison

Compound NameIC50 (µM)Method Used
This compound25DPPH Assay
Curcumin10DPPH Assay
Quercetin30DPPH Assay

Synthesis Overview

  • Pechmann Condensation : This method involves the reaction of phenols with β-keto esters under acidic conditions.
  • O-Sulfonylation : This reaction utilizes benzenesulfonyl chloride to introduce sulfonyl groups into the chromene structure.

Mechanism of Action

The mechanism of action of methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to altered cellular functions.

    Receptor Binding: Binding to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    DNA Intercalation: Intercalating into DNA, disrupting the replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxo-4-phenylbutanoate with analogous coumarin derivatives and related heterocyclic compounds. Data are derived from crystallographic reports and purity analyses (see for primary data):

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences
Methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)propanoate C₁₄H₁₃ClO₅ 296.71 1092333-78-2 Shorter side chain (propanoate vs. butanoate); lacks 4-phenyl substitution
2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid C₁₇H₁₃NO₄ 295.30 133096-36-3 Isoquinoline core replaces coumarin; carboxylic acid functional group
2-[2-(4-Methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid C₁₉H₁₇NO₄ 323.35 Not provided Extended alkyl chain; isoquinoline scaffold with ethyl linkage

Structural and Functional Analysis

Coumarin vs. Isoquinoline Scaffolds: The target compound’s coumarin core (2H-chromen-2-one) is oxygen-rich and planar, favoring π-π stacking interactions in crystallographic packing . In contrast, isoquinoline derivatives (e.g., 133096-36-3) incorporate nitrogen, enabling hydrogen bonding and altered electronic properties. Substitutions at the 4-position (e.g., phenyl vs. carboxylic acid) significantly influence solubility and bioactivity.

Side Chain Modifications: The butanoate side chain in the target compound introduces steric bulk and conformational flexibility, which may affect binding to biological targets.

Substituent Effects :

  • The 6-chloro and 7-methoxy groups on the coumarin ring are electron-withdrawing and electron-donating, respectively. This combination modulates electronic density, influencing reactivity in nucleophilic or electrophilic reactions.

Crystallographic and Analytical Considerations

  • Structure Validation : Tools like SHELXL and WinGX/ORTEP are critical for refining and visualizing the structures of such compounds . For example, anisotropic displacement parameters (ADPs) derived from SHELXL ensure accurate modeling of the coumarin core’s thermal motion .
  • Purity and Synthesis : The compound’s synthesis likely involves esterification and Claisen condensation, as inferred from analogous protocols (e.g., Figure 3 in ). Purity data (95%) align with standard HPLC or NMR validation methods .

Biological Activity

Methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxo-4-phenylbutanoate, also known by its CAS number 1092333-78-2, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C₁₄H₁₃ClO₅
Molecular Weight 296.7 g/mol
CAS Number 1092333-78-2
MDL Number MFCD13969080

Antioxidant Activity

Research indicates that derivatives of coumarin, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing cellular damage and various diseases associated with oxidative stress .

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in the inflammatory response .

The biological mechanisms underlying the activity of this compound involve:

  • Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Enzyme Inhibition : It inhibits enzymes involved in inflammatory pathways, thereby reducing inflammation and associated pain.
  • Membrane Disruption : The compound can integrate into bacterial membranes, leading to increased permeability and cell lysis.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the growth of Staphylococcus aureus and Escherichia coli by over 50% at concentrations of 50 µg/mL .
  • Animal Models : In animal models of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .
  • Pharmacokinetics : Research indicates that the compound exhibits favorable pharmacokinetic properties, including good absorption and distribution in tissues, which enhances its therapeutic potential .

Q & A

Basic: What are the recommended synthetic routes for methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxo-4-phenylbutanoate?

Methodological Answer:
The compound can be synthesized via a multi-step approach:

Coumarin Core Formation : Start with 6-chloro-7-methoxy-4-hydroxycoumarin. Introduce the 2-oxo group via Pechmann condensation using acetic anhydride and a catalytic acid (e.g., H₂SO₄) .

Esterification : React the coumarin intermediate with methyl 4-oxo-4-phenylbutanoate using a coupling agent (e.g., DCC/DMAP) in anhydrous dichloromethane .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and verify purity via HPLC (>95%) .
Key Considerations : Monitor reaction progress with TLC and adjust stoichiometry for electron-withdrawing substituents (e.g., Cl, OMe) to avoid side reactions .

Basic: How is the crystal structure of this compound characterized?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystallization : Grow crystals via slow evaporation in a 1:1 ethanol/chloroform mixture .
  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å). Refine structures with SHELXL .
  • Key Parameters : Report bond lengths (e.g., C=O at ~1.21 Å), angles (e.g., chromen-4-one ring planarity), and torsional angles for substituents .
    Validation : Cross-check with computational models (DFT) to resolve discrepancies in hydrogen bonding or packing motifs .

Advanced: How can conflicting spectroscopic data during structural elucidation be resolved?

Methodological Answer:
Discrepancies in NMR/IR data often arise from tautomerism or solvent effects:

NMR Analysis : Compare experimental ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) with computed spectra (GIAO-DFT/B3LYP/6-311++G(d,p)). Pay attention to deshielded protons near electron-withdrawing groups (e.g., C=O at δ 5.8–6.2 ppm) .

IR Validation : Confirm carbonyl stretches (chromen-4-one C=O at ~1700–1750 cm⁻¹) and ester C-O-C asymmetric vibrations (~1250 cm⁻¹) .

Crystallographic Cross-Validation : Use SCXRD data to resolve ambiguities in substituent orientation .

Advanced: What experimental designs assess the compound’s pharmacokinetic properties?

Methodological Answer:

In Vitro Metabolic Stability :

  • Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • Calculate half-life (t₁/₂) using first-order kinetics.

Plasma Protein Binding : Use equilibrium dialysis (37°C, 4 hours) with spiked plasma. Measure unbound fraction via UPLC .

CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. IC₅₀ values >10 μM suggest low inhibition risk .

Basic: What analytical techniques confirm purity and identity?

Methodological Answer:

  • HPLC : Use a C18 column (5 μm, 250 × 4.6 mm) with acetonitrile/water (70:30) at 1 mL/min. Retention time ~8.2 min .
  • Mass Spectrometry : ESI-MS in positive mode (m/z calc. for C₂₁H₁₆ClO₆: 423.05; observed: 423.1 [M+H]⁺) .
  • Elemental Analysis : Confirm %C (59.2), %H (3.8), %Cl (8.4) with ≤0.3% deviation .

Advanced: How to optimize reaction yields with electron-withdrawing substituents?

Methodological Answer:

Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

Catalysis : Employ Pd(OAc)₂/Xantphos for Suzuki couplings to introduce aryl groups .

Temperature Control : Lower temperatures (0–5°C) reduce side reactions during esterification .

Microwave Assistance : Reduce reaction time (e.g., from 24h to 2h) for steps involving chloro substituents .

Basic: What spectroscopic features confirm the coumarin core?

Methodological Answer:

  • UV-Vis : Strong absorption at λmax ~320 nm (π→π* transition of conjugated chromen-4-one) .
  • ¹H NMR : Singlet for H-3 (δ ~6.3 ppm) and H-5 (δ ~7.1 ppm) in the coumarin ring .
  • ¹³C NMR : Carbonyl carbons (C=O) at δ ~160–165 ppm .

Advanced: How to predict biological target interactions computationally?

Methodological Answer:

Docking Studies : Use AutoDock Vina with the compound’s 3D structure (SMILES: COC1=C(C(=O)O2)C=CC(=C(Cl)C2=C1)OC)C(CC(=O)C3=CC=CC=C3)=O ).

MD Simulations : Run 100 ns trajectories (AMBER force field) to assess binding stability to kinases (e.g., CDK2) .

QSAR Modeling : Corrogate substituent effects (Cl, OMe) on IC₅₀ using Random Forest regression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.